molecular formula C18H24FN3O8 B597797 (2R,3R,4R,5R)-2-(4-((Butoxycarbonyl)amino)-5-fluoro-2-oxopyrimidin-1(2H)-yl)-5-methyltetrahydrofuran-3,4-diyl diacetate CAS No. 162204-19-5

(2R,3R,4R,5R)-2-(4-((Butoxycarbonyl)amino)-5-fluoro-2-oxopyrimidin-1(2H)-yl)-5-methyltetrahydrofuran-3,4-diyl diacetate

Cat. No.: B597797
CAS No.: 162204-19-5
M. Wt: 429.401
InChI Key: PKXRGASHOJQDLD-APGPQJPKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R,4R,5R)-2-(4-((Butoxycarbonyl)amino)-5-fluoro-2-oxopyrimidin-1(2H)-yl)-5-methyltetrahydrofuran-3,4-diyl diacetate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes acetyloxy and butoxycarbonylamino groups, as well as a fluorinated pyrimidinyl moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-2-(4-((Butoxycarbonyl)amino)-5-fluoro-2-oxopyrimidin-1(2H)-yl)-5-methyltetrahydrofuran-3,4-diyl diacetate involves multiple steps, including the protection of functional groups, selective fluorination, and esterification. The process typically begins with the protection of hydroxyl groups using acetic anhydride to form acetyloxy derivatives. This is followed by the introduction of the butoxycarbonylamino group through a carbamate formation reaction. The fluorination of the pyrimidinyl ring is achieved using a fluorinating agent such as diethylaminosulfur trifluoride. Finally, the esterification of the hydroxyl group with acetic acid completes the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors allows for precise control over reaction conditions, such as temperature, pressure, and reaction time, leading to a more efficient and sustainable synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5R)-2-(4-((Butoxycarbonyl)amino)-5-fluoro-2-oxopyrimidin-1(2H)-yl)-5-methyltetrahydrofuran-3,4-diyl diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrimidinyl derivatives.

Scientific Research Applications

(2R,3R,4R,5R)-2-(4-((Butoxycarbonyl)amino)-5-fluoro-2-oxopyrimidin-1(2H)-yl)-5-methyltetrahydrofuran-3,4-diyl diacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-2-(4-((Butoxycarbonyl)amino)-5-fluoro-2-oxopyrimidin-1(2H)-yl)-5-methyltetrahydrofuran-3,4-diyl diacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorinated pyrimidinyl moiety allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt biochemical pathways, leading to therapeutic effects in the case of antiviral or anticancer applications.

Comparison with Similar Compounds

(2R,3R,4R,5R)-2-(4-((Butoxycarbonyl)amino)-5-fluoro-2-oxopyrimidin-1(2H)-yl)-5-methyltetrahydrofuran-3,4-diyl diacetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.

Properties

CAS No.

162204-19-5

Molecular Formula

C18H24FN3O8

Molecular Weight

429.401

IUPAC Name

[(2R,3R,4R,5R)-4-acetyloxy-5-[4-(butoxycarbonylamino)-5-fluoro-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate

InChI

InChI=1S/C18H24FN3O8/c1-5-6-7-27-18(26)21-15-12(19)8-22(17(25)20-15)16-14(30-11(4)24)13(9(2)28-16)29-10(3)23/h8-9,13-14,16H,5-7H2,1-4H3,(H,20,21,25,26)/t9-,13-,14-,16-/m1/s1

InChI Key

PKXRGASHOJQDLD-APGPQJPKSA-N

SMILES

CCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)OC(=O)C)OC(=O)C

Synonyms

Cytidine,N-(butoxycarbonyl)-5/'-deoxy-5-fluoro-2/',3/'-diacetattte

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.